(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with oxazole precursors in the presence of catalysts and under controlled temperature and pressure conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the oxazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. It may be incorporated into polymers or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole: Lacks the ®-configuration, which may affect its bioactivity and chemical properties.
2-(Isoquinolin-1-yl)-4,5-dihydrooxazole: Lacks the isopropyl group, which may influence its reactivity and applications.
4-Isopropyl-2-(quinolin-1-yl)-4,5-dihydrooxazole: Contains a quinoline ring instead of an isoquinoline ring, leading to different chemical and biological properties.
Uniqueness
®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and functional groups
Properties
IUPAC Name |
(4R)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXBHKYBIDFKX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280755-83-1 |
Source
|
Record name | 1-[(4R)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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